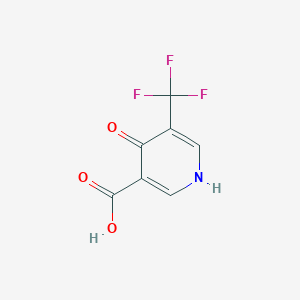

4-Hydroxy-5-(trifluoromethyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-5-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a metabolite of the pyridinecarboxamide insecticide flonicamid and is also a synthetic intermediate in the synthesis of carboxamide fungicides .

Synthesis Analysis

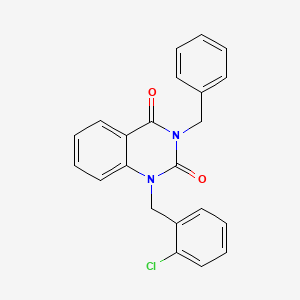

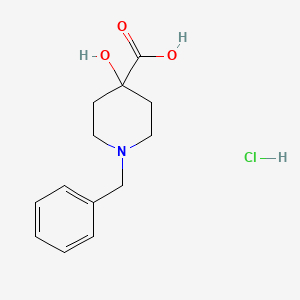

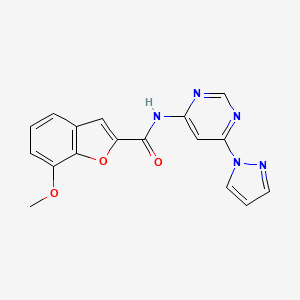

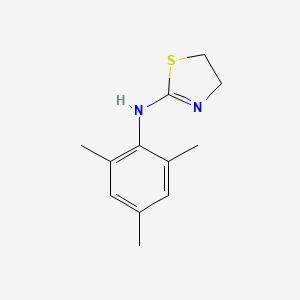

The synthesis of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid involves adding Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a three-necked flask, along with 10% Pd/C, CH3COONa 3H2O, and ethanol . The mixture is stirred and dissolved, and nitrogen is replaced three times to discharge air. After hydrogen replacement two times, the reaction is stirred at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid is shown in the figure . It crystallizes in monoclinic, P 2 1 / c group with one molecule in the asymmetric unit. All of the C and N atoms are nearly co-planar .Applications De Recherche Scientifique

HCV NS5B Polymerase Inhibition

This compound is used to prepare pyridine carboxamides which act as palm site inhibitors of HCV NS5B polymerase . This application is crucial in the development of treatments for hepatitis C virus (HCV) by targeting the viral replication mechanism .

CRAC Channel Inhibition

Another significant application is the synthesis of pyrazolylcarboxanilides as inhibitors for the Ca2+ release-activated Ca2+ (CRAC) channel . These channels play a vital role in various cellular functions, including immune responses .

Pesticide Precursor

The compound serves as a precursor for the synthesis of other pesticides. Its unique bioactivity due to the trifluoromethyl group makes it a valuable intermediate in creating potent agricultural chemicals .

Insecticide Intermediate

Specifically, it is a key intermediate in the synthesis of fluopyram , a highly effective insecticide. The production process of fluopyram highlights the importance of this compound due to its challenging synthesis .

Crystal Structure Analysis

The crystal structure of this compound has been studied, providing insights into its chemical behavior and potential for forming various derivatives through reactions with other substances .

Synthesis Methodology Research

Research on the preparation methods of “4-Hydroxy-5-(trifluoromethyl)nicotinic acid” contributes to the field of synthetic chemistry, offering new approaches to producing this compound more efficiently .

Mécanisme D'action

Target of Action

It is a key intermediate of flonicamid, a highly effective insecticide . Flonicamid has been developed as a selective agent against aphids and other sucking insects .

Mode of Action

The mode of action of flonicamid, and by extension, its intermediate 4-Hydroxy-5-(trifluoromethyl)nicotinic acid, has been identified as suppressing feeding and movement by aphids .

Biochemical Pathways

Given its role as an intermediate in the synthesis of flonicamid, it may be involved in the biochemical pathways that lead to the suppression of feeding and movement in aphids .

Pharmacokinetics

For instance, it has a high polarity, as indicated by its LogPow value of -0.24 at 20°C . It also has a water solubility variable with pH . These properties could influence its bioavailability and distribution within organisms.

Result of Action

Given its role as an intermediate in the synthesis of flonicamid, it may contribute to the overall effects of this insecticide, which include the suppression of feeding and movement in aphids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid. For instance, its hydrolytic behavior is pH-dependent, with stability observed at pH 5 and 7, and a half-life of 204 days at pH 9 . This suggests that the compound’s activity could be influenced by the pH of its environment. Additionally, its high polarity and variable water solubility could affect its distribution and efficacy in different environmental conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-11-1-3(5(4)12)6(13)14/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRMFIMXJCWETR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5-(trifluoromethyl)nicotinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)

![6-(4-Fluorophenyl)-2-({1-[2-(pyridin-4-ylsulfanyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994742.png)

![1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride](/img/structure/B2994744.png)

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)

![N-(4-ethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2994754.png)

![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)